N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with a carboxamide group.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the 3,4-dimethoxyphenyl and methyl(3-methylphenyl)sulfamoyl groups.
Coupling Reactions: The final step involves coupling the substituted thiophene with the appropriate amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation Products: Quinones, carboxylic acids, or aldehydes.
Reduction Products: Thiols, amines, or alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study biochemical pathways or as a tool in molecular biology experiments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity.
Material Science: The compound’s electronic properties could influence its behavior in electronic devices, such as its ability to conduct electricity or emit light.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-3-[methylphenyl]thiophene-2-carboxamide: Lacks the sulfamoyl group, which may alter its chemical and biological properties.
N-(3,4-dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-14-6-5-7-16(12-14)23(2)30(25,26)19-10-11-29-20(19)21(24)22-15-8-9-17(27-3)18(13-15)28-4/h5-13H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQIHWHFAAEVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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